molecular formula C11H17NO B1306231 4-[(4-Methylphenyl)amino]butan-1-ol CAS No. 356086-86-7

4-[(4-Methylphenyl)amino]butan-1-ol

Cat. No.: B1306231
CAS No.: 356086-86-7
M. Wt: 179.26 g/mol
InChI Key: VYUAIDZWNMPHKU-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Biological Activity

4-[(4-Methylphenyl)amino]butan-1-ol, also known by its CAS number 356086-86-7, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a butanol moiety linked to an aniline derivative, which suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H17NO\text{C}_{11}\text{H}_{17}\text{N}\text{O}

This structure includes:

  • A butanol group, which may influence solubility and bioavailability.
  • An aniline derivative that may interact with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Research indicates that compounds with similar structures can act as inhibitors of GABA transporters, potentially leading to increased levels of GABA in the synaptic cleft, which is beneficial for conditions like neuropathic pain and anxiety disorders .

Pharmacological Effects

  • GABA Transport Inhibition : Preliminary studies suggest that this compound may inhibit GABA uptake by interacting with GABA transporters (GATs). This interaction could enhance inhibitory neurotransmission, making it a candidate for treating neuropathic pain .
  • Neuroprotective Properties : The modulation of GABAergic activity may confer neuroprotective effects, reducing neuronal excitability and protecting against excitotoxicity.
  • Anti-inflammatory Activity : Some derivatives of similar compounds have shown anti-inflammatory properties, suggesting that this compound might also possess this activity through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

StudyFindings
Study on GABA Transporters Compounds structurally related to this compound demonstrated significant inhibition of GAT1 and GAT2, leading to increased GABA levels in neuronal cultures .
Neuroprotective Effects In vitro studies indicated that derivatives exhibited protective effects against oxidative stress in neuronal cell lines .
Anti-inflammatory Activity Research on similar compounds showed a reduction in the production of inflammatory markers in macrophage cultures .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

CompoundStructureBiological Activity
2-(4-Methylphenyl)propan-1-aminesStructurePotent GABA transporter inhibitors
3-Chloro-N-(1,3,5-trimethyl-pyrazol-4-yl)-propionamideStructureAnti-inflammatory and antimicrobial properties

The presence of the butanol moiety in this compound may enhance its solubility compared to other analogs, potentially increasing its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

4-(4-methylanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)12-8-2-3-9-13/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUAIDZWNMPHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389786
Record name 4-[(4-methylphenyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356086-86-7
Record name 4-[(4-methylphenyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.